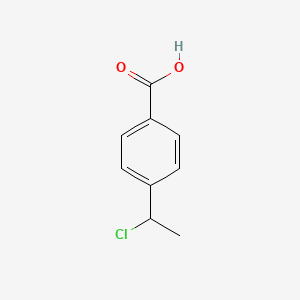

4-(1-Chloroethyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-chloroethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHULDDBTDXXTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Chloroethyl Benzoic Acid and Its Analogs

Direct Synthesis Approaches for 4-(1-Chloroethyl)benzoic Acid

Direct synthesis focuses on introducing the chloro-functionalized ethyl group onto a pre-existing benzoic acid framework. The most prominent of these strategies involves the selective chlorination of the benzylic position of 4-ethylbenzoic acid.

Benzylic Chlorination Strategies (e.g., from 4-Ethylbenzoic Acid Precursors)

The benzylic C-H bonds on an alkylarene, such as 4-ethylbenzoic acid, are significantly weaker than other C-H bonds in the molecule, including the aromatic C-H bonds of the ring and the C-H bonds of the terminal methyl group. This makes the benzylic position a prime target for free-radical halogenation. youtube.com

The reaction proceeds via a radical chain mechanism, typically initiated by heat or UV light. jove.com An initiator, such as a peroxide, can also be used to generate the initial halogen radical. The halogen radical then abstracts a hydrogen atom from the benzylic position of the ethyl group on 4-ethylbenzoic acid, forming a resonance-stabilized secondary benzylic radical. This intermediate then reacts with a molecule of the chlorinating agent (e.g., Cl₂) to form the desired this compound and a new chlorine radical, which continues the chain reaction.

Common chlorinating agents for this type of transformation include:

Elemental Chlorine (Cl₂)

Sulfuryl chloride (SO₂Cl₂)

N-Chlorosuccinimide (NCS) jove.com

For example, the chlorination of ethylbenzene (B125841), a closely related substrate, with chlorine gas yields 1-chloro-1-phenylethane as the major product, demonstrating the high selectivity of this reaction for the benzylic position. jove.com

Catalyst Systems and Reaction Conditions Optimization

To enhance the efficiency and selectivity of benzylic chlorination, various catalyst systems and reaction conditions can be optimized. The goal is to promote the radical pathway for side-chain chlorination while suppressing the competing electrophilic aromatic substitution on the benzene (B151609) ring. masterorganicchemistry.com

Radical initiators are fundamental to this process. Simple application of heat or UV light is often sufficient to initiate the chlorination with Cl₂. jove.com However, chemical initiators like dibenzoyl peroxide are also effective and can provide more controlled reaction initiation. google.com

More advanced catalyst systems have been developed to improve yields and reduce byproducts. For instance, a two-component catalyst system comprising phosphorus trichloride (B1173362) (PCl₃) and bis(dimethyl thiocarbamoyl) disulfide has been patented for the side-chain chlorination of alkyl aromatic compounds under UV light and elevated temperatures. google.com While specific application to 4-ethylbenzoic acid is not detailed, the system is designed for general alkyl aromatic substrates.

| Catalyst / Initiator System | Chlorinating Agent | Conditions | Target Position |

| UV Light / Heat | Cl₂ or SO₂Cl₂ | Elevated Temperature | Benzylic C-H |

| Dibenzoyl Peroxide | Cl₂ | Heat | Benzylic C-H |

| PCl₃ / Bis(dimethyl thiocarbamoyl) disulfide | Cl₂ | UV Light, Heat | Benzylic C-H google.com |

This table presents various catalyst and initiator systems used for benzylic chlorination reactions.

Regioselectivity Control in Chlorination Reactions

Controlling regioselectivity is paramount in the synthesis of this compound. The key is to selectively chlorinate the benzylic position of the ethyl group over the terminal methyl position and the aromatic ring.

Side-Chain vs. Ring Chlorination: The conditions dictate the outcome. Radical conditions (UV light, heat, radical initiators) strongly favor side-chain halogenation. jove.com Conversely, electrophilic aromatic substitution, which results in chlorination of the benzene ring, is promoted by Lewis acid catalysts such as FeCl₃ or AlCl₃. masterorganicchemistry.com Therefore, to achieve the desired product, Lewis acids must be scrupulously excluded from the reaction mixture. The carboxylic acid group on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, further favoring the radical side-chain pathway under the appropriate conditions. youtube.com

Benzylic vs. Terminal Position: Halogenation of alkyl side chains is highly regioselective for the benzylic position. jove.com The radical intermediate formed by abstracting a hydrogen atom from the benzylic carbon is stabilized by resonance with the adjacent benzene ring. The radical formed at the terminal methyl position has no such resonance stabilization and is therefore significantly less stable and less likely to form. This inherent stability difference ensures that chlorination occurs almost exclusively at the carbon attached to the aromatic ring, leading to this compound rather than 4-(2-chloroethyl)benzoic acid.

Multi-Step Syntheses Involving this compound

Multi-step syntheses provide alternative and sometimes more controlled routes to the target compound or its analogs by building the molecule sequentially.

Routes from Substituted Acetophenones to Benzoic Acid Derivatives

One versatile multi-step approach involves the conversion of a substituted acetophenone (B1666503) into a benzoic acid derivative. The haloform reaction is a classic method for achieving this transformation, converting a methyl ketone into a carboxylic acid.

A patented process illustrates this approach for an analog, 4-(2'-chloroethyl)benzoic acid. google.com In this synthesis, 4-(2'-chloroethyl)acetophenone is treated with an aqueous alkaline solution of sodium hypochlorite (B82951). The acetyl group is oxidized to a carboxylate, which upon acidification with a strong inorganic acid, yields the final benzoic acid product.

| Starting Material | Reagents | Product | Reaction Type |

| 4-(2'-chloroethyl)acetophenone | 1. aq. NaOCl / KOH2. Strong inorganic acid | 4-(2'-chloroethyl)benzoic acid google.com | Haloform Reaction |

This table outlines the synthesis of a benzoic acid derivative from a substituted acetophenone via the haloform reaction.

This strategy can be adapted. For instance, one could start with 4-ethylacetophenone, sigmaaldrich.comnih.gov oxidize it to 4-ethylbenzoic acid using a suitable oxidizing agent (e.g., via the haloform reaction or with KMnO₄), and then perform the benzylic chlorination as described in section 2.1.

Esterification and Subsequent Chlorination of Benzoic Acid Precursors

Another multi-step strategy involves protecting the carboxylic acid functional group as an ester before performing the chlorination reaction. This can prevent potential side reactions involving the acidic proton of the carboxyl group.

The synthesis would proceed in two main steps:

Esterification: The precursor, 4-ethylbenzoic acid, nih.govsigmaaldrich.com is converted to its corresponding ester, for example, methyl 4-ethylbenzoate (B1233868) or ethyl 4-ethylbenzoate. This is typically achieved through Fischer esterification, which involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

Chlorination: The resulting 4-ethylbenzoate ester is then subjected to benzylic chlorination. The reaction conditions would be similar to those used for the unesterified acid, employing a radical initiator and a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The ester group, being electron-withdrawing, deactivates the aromatic ring to electrophilic attack, thus helping to ensure that the radical chlorination occurs selectively on the benzylic position of the side chain.

Following chlorination, the ester group can be hydrolyzed back to the carboxylic acid, if desired, by heating with aqueous acid or base. This route offers a high degree of control over the synthetic sequence.

Derivatization from Related Chloro-Substituted Aromatic Compounds

The synthesis of this compound can be achieved through the derivatization of other chloro-substituted aromatic compounds. The strategic placement of functional groups and the order of synthetic steps are crucial for achieving the desired product. The directing effects of the substituents on the aromatic ring, specifically the carboxyl and ethyl groups, play a significant role in these synthetic pathways.

One common approach involves the free-radical chlorination of 4-ethylbenzoic acid. In this method, the ethyl group at the para position is targeted for chlorination. Under the influence of UV light or a radical initiator, chlorine gas will preferentially react with the benzylic position of the ethyl group, which is the carbon atom directly attached to the aromatic ring. This is due to the resonance stabilization of the resulting benzylic radical. The reaction of ethylbenzene with chlorine in the presence of UV light primarily yields 1-chloro-1-phenylethane doubtnut.com. A similar outcome is expected with 4-ethylbenzoic acid, leading to the formation of this compound.

Another strategy involves starting with a pre-functionalized benzene ring. For instance, the synthesis could begin with the chlorination of toluene (B28343) to produce benzyl (B1604629) chloride, which can then undergo further reactions to introduce the carboxyl group stackexchange.com. However, for the specific isomer this compound, a more direct route from 4-ethylbenzoic acid is generally more efficient.

The table below summarizes potential derivatization pathways for obtaining chloro-substituted benzoic acid analogs.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 4-Ethylbenzoic acid | Cl₂, UV light or radical initiator | This compound | doubtnut.com |

| Toluene | Cl₂, UV light | Benzyl chloride | stackexchange.com |

| 4-Methylbenzoic acid | Cl₂, UV light, in chlorobenzene (B131634) at 100°C | 4-(Chloromethyl)benzoic acid | prepchem.com |

| 4-Xylyl alcohol | Cl₂, dibenzoyl peroxide | 4-Methylol, three benzyl chloride crude product | google.com |

This table presents examples of derivatization reactions for synthesizing chloro-substituted benzoic acid analogs. The conditions can be adapted for the synthesis of this compound.

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry offer more sophisticated and controlled methods for the synthesis of this compound. These techniques often provide higher selectivity, improved safety profiles, and the potential for scalable production.

Photoredox Catalysis in Chlorination and Functionalization

Photoredox catalysis has emerged as a powerful tool for the activation of C-H bonds under mild conditions. This methodology can be applied to the selective chlorination of the benzylic position of ethylbenzene derivatives. For instance, the use of a photocatalyst, such as tetra-n-butylammonium decatungstate, in combination with a chlorine source in acetonitrile (B52724), can facilitate the chlorination of ethylbenzene digitellinc.com.

A notable example is the use of N-chlorosuccinimide (NCS) as a safe and easy-to-handle chlorine source in conjunction with a photocatalyst like Acr⁺-Mes under visible light irradiation. This method has been shown to be effective for the benzylic C-H bond chlorination of various substrates, including those that are electron-deficient organic-chemistry.org. Another advanced method employs a Cu(I)Cl/bis(oxazoline) catalyst system with N-fluorobenzenesulfonimide (NFSI) as the oxidant and potassium chloride (KCl) as the chloride source. This copper-catalyzed approach demonstrates high site-selectivity for benzylic chlorination digitellinc.comnih.gov. These photoredox methods offer a significant advantage over traditional radical chlorination, which often requires harsh conditions and can lead to over-reaction and a mixture of products.

The following table outlines examples of photoredox-catalyzed benzylic chlorination.

| Substrate | Catalyst/Reagents | Product | Key Features | Reference(s) |

| Ethylbenzene | Tetra-n-butylammonium decatungstate, Cl source | Chlorinated ethylbenzene | Visible light photocatalysis | digitellinc.com |

| General benzylic compounds | Acr⁺-Mes, NCS, visible light | Benzylic chlorides | Mild conditions, scalable | organic-chemistry.org |

| Alkyl arenes | Cu(I)Cl/bis(oxazoline), NFSI, KCl | Benzylic chlorides | High site-selectivity | digitellinc.comnih.gov |

This table illustrates the application of photoredox catalysis for the selective chlorination of benzylic C-H bonds, a technique applicable to the synthesis of this compound.

Flow Chemistry Applications for Scalable Production

Flow chemistry offers a promising platform for the scalable and safe production of this compound. The use of continuous flow reactors provides excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. A significant advantage of flow chemistry in chlorination reactions is the ability to generate hazardous reagents like chlorine gas in situ, thereby minimizing the risks associated with storage and handling.

A notable application is the in-situ generation of chlorine from readily available and inexpensive precursors like hydrochloric acid (HCl) and sodium hypochlorite (NaOCl) within a flow system. The generated chlorine can then be immediately reacted with the substrate, such as a toluene derivative, in a continuous manner vapourtec.com. This approach has been successfully demonstrated for the photochlorination of substituted toluenes using a Vapourtec UV-150 continuous flow photochemical reactor, resulting in high yields in a matter of minutes, a significant improvement over traditional batch processes that can take several hours vapourtec.com. The enhanced safety, efficiency, and scalability make flow chemistry an attractive option for the industrial production of chlorinated aromatic compounds. The use of flow chemistry can also help to control reactions that may have multiple competing pathways, ensuring a more defined product profile unimi.itbeilstein-journals.org.

Enantioselective Synthesis of Chiral this compound

The chlorine atom in this compound is attached to a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods for the enantioselective synthesis of this compound is of significant interest, as single-enantiomer drugs often exhibit improved efficacy and reduced side effects.

While direct enantioselective chlorination of the benzylic C-H bond is a challenging transformation, recent advances in catalysis offer potential pathways. Dual catalysis systems, combining photoredox and copper catalysis, have been successfully employed for the enantioselective oxidation of benzylic C-H bonds to form chiral alcohols and esters chemrxiv.org. This approach demonstrates the feasibility of generating chiral benzylic centers through a catalytic process. By adapting such methodologies, for instance, through the development of chiral ligands for the metal catalyst that can control the stereochemical outcome of the chlorination step, the enantioselective synthesis of this compound could be achieved. This remains an active area of research with the potential to provide access to enantiopure building blocks for the pharmaceutical industry.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations such as the choice of solvents, the atom economy of the reaction, and the use of safer reagents.

A key aspect of greening the synthesis of chlorinated compounds is the replacement of hazardous solvents. Traditionally, radical chlorinations were often carried out in chlorinated solvents like carbon tetrachloride (CCl₄), which is now known to be toxic and environmentally damaging. Greener alternatives that have been explored for such reactions include chlorobenzene, benzotrifluoride, n-hexane, cyclohexane, heptane, dimethyl carbonate, acetonitrile, and methyl acetate (B1210297) acsgcipr.org. The use of ionic liquids has also been proposed as a greener reaction medium for chlorination reactions acsgcipr.org. Ideally, reactions would be conducted in the absence of a solvent altogether, a concept known as mechanochemistry, though this is not always feasible nih.gov.

Another important principle of green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of the reactants into the desired product youtube.comyoutube.com. Reactions with high atom economy generate less waste. For the synthesis of this compound via the chlorination of 4-ethylbenzoic acid, the reaction can be represented as:

C₉H₁₀O₂ + Cl₂ → C₉H₉ClO₂ + HCl

In this reaction, hydrochloric acid (HCl) is formed as a byproduct. While the desired product is the main component, the generation of a byproduct reduces the atom economy from 100%. Addition reactions, where all the atoms of the reactants are incorporated into the final product, have a 100% atom economy youtube.com. In contrast, substitution and elimination reactions inherently have lower atom economies due to the formation of byproducts youtube.com. Maximizing atom economy is a crucial goal in designing sustainable chemical processes.

Chemical Reactivity and Mechanistic Investigations of 4 1 Chloroethyl Benzoic Acid

Nucleophilic Substitution Reactions at the Benzylic Chloride Moiety

The 1-chloroethyl group contains a benzylic chloride, which is a reactive site for nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate, due to resonance with the aromatic ring, allows for reactions to proceed via both SN1 and SN2 mechanisms. quora.comyoutube.comyoutube.com The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. reddit.com A strong nucleophile generally favors an SN2 reaction, while a weak nucleophile in a polar protic solvent facilitates an SN1 pathway. youtube.com

The carboxylic acid functional group of 4-(1-chloroethyl)benzoic acid can undergo esterification with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com This is an equilibrium reaction, and to achieve a high yield of the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comtcu.edu The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. youtube.comlibretexts.orgyoutube.com

While the primary reaction with oxygen nucleophiles occurs at the carboxylic acid group, the benzylic chloride can also react. For instance, hydrolysis with water would yield 4-(1-hydroxyethyl)benzoic acid, and reaction with alcohols would produce the corresponding ether. These reactions at the benzylic position would compete with esterification, depending on the reaction conditions.

Table 1: Fischer Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Product |

|---|---|---|---|---|

| Benzoic Acid | Methanol (B129727) | H₂SO₄ | Reflux | Methyl Benzoate (B1203000) tcu.edu |

| Benzoic Acid | Ethanol (B145695) | H₂SO₄ | Heating | Ethyl Benzoate youtube.com |

This table illustrates the general conditions for Fischer esterification, applicable to this compound.

The carboxylic acid group of this compound can be converted to an amide through reaction with an amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acid chloride. tifr.res.inlibretexts.org For example, this compound can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-(1-chloroethyl)benzoyl chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide. tifr.res.inprepchem.com Various coupling reagents, such as DCC (dicyclohexylcarbodiimide) or TiCl₄, can also facilitate direct amide formation from the carboxylic acid and amine under milder conditions. libretexts.orgnih.gov

The benzylic chloride is also reactive towards nitrogen nucleophiles. Reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding 4-(1-aminoethyl)benzoic acid derivatives. A particularly useful reaction is the substitution with azide (B81097) ion (N₃⁻) from a source like sodium azide to form 4-(1-azidoethyl)benzoic acid. This azide derivative can then be readily reduced to the primary amine.

While triazene (B1217601) formation is a known reaction for some aromatic amines, its formation from a benzylic chloride like in this compound is less direct and would typically involve conversion of the chloride to an amine first.

Table 2: Amide Synthesis from Benzoic Acid Derivatives

| Starting Material | Reagent 1 | Reagent 2 | Product Type | Ref. |

|---|---|---|---|---|

| Benzoic Acid | PPh₃ / N-chlorophthalimide | Benzylamine | N-Benzylbenzamide | nih.gov |

| Benzoic Acid | TiCl₄ / Pyridine (B92270) | Aniline (B41778) | N-Phenylbenzamide | nih.gov |

| Benzoyl Chloride | Aniline | Base | Benzanilide | tifr.res.in |

This table provides examples of common amidation methods applicable to the subject compound.

The benzylic chloride of this compound is an electrophilic center that can react with various carbon and sulfur nucleophiles.

Carbon Nucleophiles: The compound can act as an alkylating agent in Friedel-Crafts type reactions, where it would react with an electron-rich aromatic compound in the presence of a Lewis acid catalyst to form a new carbon-carbon bond. Reaction with cyanide ions (e.g., from NaCN or KCN) would lead to the formation of the corresponding nitrile, 4-(1-cyanoethyl)benzoic acid.

Sulfur Nucleophiles: Sulfur nucleophiles are known to be very effective in substitution reactions. wikipedia.org Thiols (R-SH) or their conjugate bases, thiolates (R-S⁻), readily displace the chloride from the benzylic position to form thioethers. wikipedia.org This reaction proceeds efficiently, often under mild conditions.

The benzylic carbon in this compound is a chiral center. Consequently, nucleophilic substitution reactions at this position have significant stereochemical implications. chemicalnote.com

SN2 Mechanism: If the reaction proceeds via an SN2 pathway, it involves a backside attack by the nucleophile. This results in an inversion of the stereochemical configuration at the chiral center. chemicalnote.com For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. reddit.com

SN1 Mechanism: An SN1 mechanism involves the formation of a planar, achiral benzylic carbocation intermediate. chemicalnote.com The nucleophile can then attack this intermediate from either face with equal probability. This leads to racemization, producing an equal mixture of both enantiomers (R and S) of the product. quora.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. reddit.com

The stability of the benzylic carbocation means that both SN1 and SN2 pathways are possible for benzylic halides, and the specific conditions will determine the stereochemical outcome. quora.comyoutube.com

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The position of this substitution is directed by the substituents already present on the ring. In this compound, there are two substituents to consider:

Carboxyl Group (-COOH): This is a moderately deactivating group and a meta-director. numberanalytics.comyoutube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. numberanalytics.com The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (relative to the -COOH group). numberanalytics.comlibretexts.org

1-Chloroethyl Group (-CH(Cl)CH₃): This alkyl halide group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom. However, like other alkyl groups, it is an ortho, para-director. organicchemistrytutor.comlibretexts.org This directing effect stems from the ability of the alkyl group to stabilize the carbocation intermediate (arenium ion) formed during the attack at the ortho and para positions. libretexts.org Halogens themselves are also ortho, para-directing deactivators. libretexts.orglibretexts.org

For example, in the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid, the nitro group is introduced at the meta position. google.comtruman.edu A similar outcome would be expected for this compound, yielding primarily 4-(1-chloroethyl)-3-nitrobenzoic acid. Friedel-Crafts reactions (both alkylation and acylation) are generally unsuccessful on rings substituted with strongly deactivating groups like -COOH, as the ring is too deactivated and the catalyst can complex with the carboxyl group. curlyarrows.comstackexchange.comquora.com

Radical Reactions and Electron Transfer Processes Involving the Chemical Compound

Under specific conditions, this compound can participate in radical reactions. For instance, benzylic halogenation can occur via a free-radical pathway, often initiated by UV light or a radical initiator like AIBN, using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). While the starting material already has a benzylic chlorine, further reaction at the methyl group's C-H bonds is conceivable, though less likely than substitution at the more activated benzylic position of a starting material like p-ethylbenzoic acid.

Electron transfer (ET) processes are also relevant to the chemistry of substituted benzoic acids. The electrochemical reduction of benzoic acid derivatives has been studied, revealing that the process often involves an initial dissociation of the acidic proton, followed by electron transfer. acs.org The presence of substituents significantly affects the reduction potential. Electron-withdrawing groups facilitate reduction. acs.org In photochemistry, intramolecular electron transfer can occur in derivatives of benzoic acid. For example, studies on substituted 1-naphthylmethyl esters of benzoic acids have shown that direct excitation can lead to rapid intramolecular electron transfer from a naphthalene (B1677914) donor to the benzoate acceptor ring. researchgate.net This suggests that, if incorporated into a suitable system, the this compound moiety could participate in similar photoinduced electron transfer events.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives through nucleophilic acyl substitution. However, the hydroxyl group (-OH) is a poor leaving group, and therefore, the carboxylic acid must typically be activated to facilitate these transformations. This can be achieved by protonating the carbonyl oxygen under acidic conditions or by converting the hydroxyl group into a better leaving group.

The conversion of this compound into more reactive intermediates like acid chlorides and anhydrides is a crucial first step for synthesizing other derivatives.

Acid Chlorides

The most common method for converting carboxylic acids into acid chlorides involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents transform the hydroxyl group into an excellent leaving group.

With thionyl chloride, the reaction proceeds through an acyl chlorosulfite intermediate. This intermediate then reacts with a chloride ion to yield the acid chloride, sulfur dioxide, and hydrochloric acid. A general representation of this reaction is the conversion of a carboxylic acid to an acid chloride using thionyl chloride.

Table 1: General Conditions for Acid Chloride Formation

| Reagent | Catalyst | Solvent | Temperature | Typical Yield |

| Thionyl Chloride (SOCl₂) | None or Pyridine | Neat or inert solvent (e.g., Toluene) | Reflux | Good to Excellent |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane (B109758) (DCM) | Room Temperature | High to Excellent |

Acid Anhydrides

Acid anhydrides can be synthesized from carboxylic acids, though direct dehydration by heating is a high-energy process generally reserved for simple anhydrides like acetic anhydride (B1165640). A more common laboratory-scale synthesis involves the reaction of a carboxylic acid with a corresponding acid chloride. For instance, 4-(1-chloroethyl)benzoyl chloride would be expected to react with this compound (or its carboxylate salt) to form 4-(1-chloroethyl)benzoic anhydride.

Another established method is the use of a dehydrating agent. Mixed anhydrides are also valuable and can be formed using reagents like acetic anhydride with an acid catalyst.

Once activated, typically as the acid chloride, this compound can readily undergo reaction with nucleophiles to form amides and esters.

Amide Formation

Amides are synthesized by reacting the carboxylic acid, or more commonly its activated form, with ammonia or a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable salt.

A highly effective method is the Schotten-Baumann reaction, where the acid chloride (e.g., 4-(1-chloroethyl)benzoyl chloride) is treated with an amine in the presence of a base (like pyridine or aqueous sodium hydroxide) to neutralize the HCl byproduct.

Alternatively, modern coupling reagents can facilitate the direct condensation of a carboxylic acid and an amine under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Another approach involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) to act as activating agents.

Table 2: Common Methods for Amide Synthesis from a Carboxylic Acid

| Method | Activating/Coupling Agent | Amine | Key Features |

| From Acid Chloride | Thionyl Chloride or Oxalyl Chloride | Primary or Secondary | High yields, requires prior acid chloride synthesis. |

| Carbodiimide Coupling | DCC or EDC | Primary or Secondary | Mild conditions, good for sensitive substrates. |

| Phosphonium Salt | PPh₃ / N-chlorophthalimide | Primary or Secondary | In-situ activation, good to excellent yields at room temperature. |

Ester Formation

The most direct route to forming an ester from a carboxylic acid is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product.

For this compound, reaction with an alcohol like methanol or ethanol under these conditions would be expected to yield the corresponding methyl or ethyl 4-(1-chloroethyl)benzoate. The mechanism involves the acid-catalyzed protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.

Esters can also be synthesized with high yields by reacting the acid chloride with an alcohol, usually in the presence of a base like pyridine to scavenge the HCl produced.

Kinetic and Mechanistic Studies of Key Transformations

Detailed kinetic and mechanistic studies specifically for the carboxylic acid transformations of this compound are not extensively documented in publicly available literature. However, the mechanisms of these fundamental reactions are well-established for analogous compounds like benzoic acid and its derivatives.

The Fischer esterification mechanism is a classic example of acid-catalyzed nucleophilic acyl substitution. All steps in the process are reversible, and the reaction's outcome can be controlled by the reaction conditions. Isotope-labeling studies on benzoic acid have confirmed that the carbonyl C-OH bond of the acid is cleaved, and the O-H bond of the alcohol remains intact.

For amide formation using coupling reagents like DCC, the mechanism involves the initial activation of the carboxylic acid to form an O-acylisourea intermediate. This intermediate is a highly effective acylating agent. The amine then attacks the carbonyl carbon of this activated intermediate, leading to the formation of a tetrahedral intermediate which collapses to form the amide and dicyclohexylurea as a byproduct.

The mechanism for the formation of acid chlorides using thionyl chloride proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid first attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated acyl chlorosulfite intermediate. Subsequent deprotonation and attack by the released chloride ion on the carbonyl carbon, with the departure of the stable SO₂ and another chloride ion, yields the final acid chloride.

While these general mechanisms are applicable, the electronic and steric influence of the 4-(1-chloroethyl) substituent would quantitatively affect the reaction rates. The chloroethyl group is moderately electron-withdrawing, which would slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to unsubstituted benzoic acid. However, no specific kinetic data for this compound has been found to confirm the magnitude of this effect.

Derivatization and Analog Development of 4 1 Chloroethyl Benzoic Acid

Synthesis of Ester Derivatives (e.g., Methyl Esters, tert-Butyl Esters)

Esterification of the carboxylic acid moiety is a fundamental derivatization step, often employed to enhance lipophilicity, improve cell membrane permeability, or act as a prodrug strategy. The synthesis of various ester derivatives, such as methyl and tert-butyl esters, can be achieved through several established methods.

Methyl Esters: The synthesis of methyl esters, a common modification, is typically accomplished via Fischer esterification. This method involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

tert-Butyl Esters: The preparation of tert-butyl esters requires different strategies due to the steric hindrance of the tert-butyl group. A common route involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with potassium tert-butoxide. For the closely related compound, 4-(chloromethyl)benzoic acid, a specific method has been detailed: the acid is first treated with thionyl chloride to form the acyl chloride, which is then reacted with potassium tert-butoxide in a solvent like dichloromethane (B109758) at low temperatures to yield the tert-butyl ester. google.com This process is advantageous as it is generally high-yielding and the conditions are mild and controllable. google.com

| Ester Type | Reagents | General Conditions | Reference |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Reflux | nih.gov |

| tert-Butyl Ester | 1. Thionyl Chloride (SOCl₂) 2. Potassium tert-butoxide | Cooling (e.g., -10 to 10°C), followed by stirring at room temperature | google.com |

Synthesis of Amide and Hydrazide Derivatives

The conversion of the carboxylic acid group to amides and hydrazides is a crucial strategy for creating compounds with diverse biological activities, as these functional groups can participate in different hydrogen bonding interactions within biological targets.

Amide Synthesis: Amide derivatives are generally synthesized by first activating the carboxylic acid. This can be done by converting it to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with a primary or secondary amine in a Schotten-Baumann reaction. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Hydrazide Synthesis: The synthesis of hydrazides typically involves a two-step procedure. First, the carboxylic acid is converted into its methyl or ethyl ester through Fischer esterification. nih.govnih.gov Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as ethanol (B145695) at room temperature. nih.govchemmethod.com This reaction readily converts the ester to the corresponding hydrazide, which can serve as a key intermediate for synthesizing more complex molecules like hydrazones or oxadiazoles. nih.govchemmethod.comchemmethod.com

| Derivative | Key Steps | Common Reagents | Reference |

|---|---|---|---|

| Amide | 1. Carboxylic acid activation 2. Reaction with amine | SOCl₂, Oxalyl chloride, EDCI, Primary/Secondary amines | researchgate.netnih.gov |

| Hydrazide | 1. Esterification 2. Reaction with hydrazine hydrate | Methanol/Ethanol, H₂SO₄, Hydrazine hydrate | nih.govnih.gov |

Development of Hybrid Molecules Incorporating Other Pharmacophores (e.g., Triazoles, Benzimidazoles, Stilbenes)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create compounds with enhanced potency or dual modes of action. The 4-(1-Chloroethyl)benzoic acid scaffold is an excellent platform for developing such hybrids.

Triazole Hybrids: The 1,2,4-triazole (B32235) ring is a well-known pharmacophore in many antifungal and anticancer agents. Hybrid molecules have been synthesized by linking a 1,2,4-triazole moiety to a benzoic acid core. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic activity against cancer cell lines, with some compounds showing potent inhibitory effects. nih.gov The synthesis often involves the reaction of a substituted benzoic acid with a triazole precursor. nih.gov

Benzimidazole (B57391) Hybrids: Benzimidazole is another privileged scaffold found in numerous pharmacologically active compounds. nih.gov Hybrid molecules can be created by condensing a benzoic acid derivative, such as p-aminobenzoic acid, with o-phenylenediamine (B120857) to form the benzimidazole ring system. rasayanjournal.co.in These hybrids have been investigated for a range of biological activities, including antimicrobial and anticancer properties. rasayanjournal.co.innih.govresearchgate.net The resulting 4-(1H-benzo[d]imidazol-2-yl)phenyl core can be further modified to explore structure-activity relationships. rasayanjournal.co.in

Stilbene (B7821643) Hybrids: While stilbene derivatives are known for their diverse biological properties, specific examples of their direct hybridization with the this compound scaffold are less commonly reported in the reviewed literature. However, the general principle of combining these moieties remains a viable strategy for future drug discovery efforts.

| Pharmacophore | Synthetic Strategy | Potential Biological Application | Reference |

|---|---|---|---|

| Triazole | Coupling of benzoic acid with triazole precursors. | Anticancer | nih.gov |

| Benzimidazole | Condensation of a benzoic acid derivative with o-phenylenediamine. | Antimicrobial, Antifungal, Anticancer | nih.govrasayanjournal.co.innih.gov |

Structural Modifications at the Carboxylic Acid Moiety

While the carboxylic acid group is often crucial for a drug's interaction with its target, it can also lead to poor metabolic stability and limited passive diffusion across biological membranes. nih.gov To overcome these drawbacks, medicinal chemists frequently replace the carboxylic acid with bioisosteres—functional groups that possess similar steric and electronic properties. nih.gov

Common bioisosteres for carboxylic acids include:

Fluorinated Alcohols and Ketones: Replacing the carboxylic acid with a 2,2,2-trifluoroethan-1-ol or a trifluoromethylketone moiety can result in derivatives that maintain high binding affinity while exhibiting improved pharmacokinetic profiles, such as enhanced oral bioavailability and brain penetration. nih.gov

Sulfonamides and Acylsulfonamides: The sulfonamide group, particularly when substituted with electron-withdrawing groups, can have a pKa value similar to that of carboxylic acids and can form comparable hydrogen bond interactions with biological targets. nih.gov

Phosphonic and Phosphinic Acids: These groups are more polar than carboxylic acids and have been used successfully as replacements in analogs of neurotransmitters. nih.gov

This strategy allows for the fine-tuning of a molecule's properties while retaining the essential binding interactions of the original carboxylic acid group.

Structure-Activity Relationship (SAR) Studies for Biological Applications (pre-clinical context)

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. These studies involve synthesizing a series of analogs with systematic structural modifications to identify the key molecular features responsible for biological activity.

For benzoic acid derivatives, SAR studies have revealed several important principles:

Ring Substitution: The nature and position of substituents on the benzene (B151609) ring significantly influence biological activity. Studies on benzoic acid derivatives with anti-sickling properties have shown that strong electron-donating groups attached to the ring can enhance potency. researchgate.net

Ester vs. Acid: The conversion of a carboxylic acid to an ester can have profound effects. In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, it was found that while initial ester analogs lost significant potency compared to their acid counterparts, further optimization led to esters with comparable activity but vastly improved pharmacokinetic profiles for oral administration. nih.gov This highlights the role of esters as effective prodrugs. nih.gov

Lipophilicity and Chain Length: In a series of 4-(2-chloroacetamido) benzoic acid derivatives tested for local anesthetic activity, modifications to the ester and amide portions that altered lipophilicity and molecular size were critical in determining potency. researchgate.net

| Compound Class | Biological Target/Application | Key SAR Finding | Reference |

|---|---|---|---|

| Uracil-based benzoic acids/esters | DPP-4 Inhibition | Esterification of the carboxylic acid improved oral bioavailability while maintaining high potency after optimization. | nih.gov |

| Benzoic Acid Derivatives | Anti-sickling Activity | Strong electron-donating groups on the benzene ring are important for potent activity. | |

| 4-(2-chloroacetamido) benzoic acid derivatives | Local Anesthetic Activity | The nature of the ester or amide group significantly impacts activity, indicating the importance of the lipophilic portion of the molecule. | researchgate.net |

| Quinolone-3-carboxylic acids | Antibacterial (DNA gyrase) | Substituents at specific positions of the quinolone scaffold are crucial for antibacterial potency. | researchgate.net |

Advanced Analytical Methodologies for Characterization of 4 1 Chloroethyl Benzoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the intricate structural details of 4-(1-chloroethyl)benzoic acid. These techniques probe the interaction of molecules with electromagnetic radiation, yielding unique spectral fingerprints that reveal the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR analysis of compounds structurally similar to this compound, such as benzoic acid itself, the protons on the aromatic ring typically appear as multiplets in the downfield region of the spectrum. For instance, in benzoic acid, the aromatic protons are observed at chemical shifts (δ) of approximately 7.68 to 8.20 ppm. The acidic proton of the carboxyl group is often a broad singlet, appearing even further downfield, sometimes around 11.67 ppm. rsc.org The specific chemical shifts and splitting patterns of the ethyl group in this compound would provide definitive structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton. In benzoic acid derivatives, the carboxyl carbon (C=O) typically resonates at a downfield chemical shift, for example, around 172.60 ppm in benzoic acid. rsc.org The aromatic carbons exhibit signals in the range of approximately 128 to 134 ppm. rsc.org For this compound, the carbons of the chloroethyl group would have characteristic chemical shifts that are crucial for its identification.

A related compound, 4-(chloromethyl)benzoic acid, has been analyzed using ¹³C NMR, with data available in spectral databases. chemicalbook.com This information can serve as a valuable reference for interpreting the spectrum of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Benzoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Benzoic Acid | ¹H | 11.67 | s (1H, COOH) |

| 8.20 | d (2H, Ar-H) | ||

| 7.68 | t (1H, Ar-H) | ||

| 7.55 | t (2H, Ar-H) | ||

| ¹³C | 172.60 | C=O | |

| 133.89 | Ar-C | ||

| 130.28 | Ar-C | ||

| 129.39 | Ar-C | ||

| 128.55 | Ar-C |

Data sourced from a study on the oxidation of aldehydes. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group typically appears as a strong band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Studies on similar molecules, like p-chlorobenzoic acid, have provided detailed assignments of their vibrational spectra. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic compounds like 1-chloroethyl benzene, CH stretching modes of the phenyl ring are observed around 3064 cm⁻¹, and methyl group stretching modes appear near 2930 cm⁻¹. materialsciencejournal.org The analysis of the Raman spectrum of this compound would aid in the comprehensive characterization of its vibrational modes.

Table 2: Key IR Absorption Frequencies for Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C-H (Aromatic) | Stretching | >3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-Cl | Stretching | 600-800 |

Data compiled from general spectroscopic principles and studies on related compounds. researchgate.netmaterialsciencejournal.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.

Benzoic acid and its derivatives typically exhibit characteristic absorption maxima in the UV region. For instance, benzoic acid in aqueous solution at acidic pH shows a strong absorption peak around 230 nm. researchgate.netrsc.org The exact position and intensity of the absorption bands for this compound would be influenced by the chloroethyl substituent on the benzene ring. The analysis of the UV-Vis spectrum is valuable for quantitative analysis and for studying the electronic structure of the molecule. researchgate.net

Table 3: UV-Vis Absorption Maxima (λmax) for Benzoic Acid

| Solvent/pH | λmax (nm) | Reference |

|---|---|---|

| Aqueous (pH 2.5) | ~230 | rsc.org |

| Aqueous (pH 8.0) | ~224 | rsc.org |

| Water | 230 | researchgate.net |

Data from experimental studies on the UV-Vis spectra of benzoic acid. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (184.62 g/mol ). nih.gov The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the side chain. docbrown.infolibretexts.org For example, in the mass spectrum of benzoic acid, a prominent peak is often observed at m/z 105, corresponding to the loss of the hydroxyl radical. youtube.com The presence of chlorine would also result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 184 | Molecular Ion |

| [M-Cl]⁺ | 149 | Loss of Chlorine |

| [M-C₂H₄Cl]⁺ | 121 | Loss of Chloroethyl group |

| [C₇H₄O₂Cl]⁺ | 155 | Loss of Ethyl group |

| [C₆H₅Cl]⁺ | 112 | Phenyl chloride cation |

Hypothetical fragmentation based on common fragmentation patterns of benzoic acid derivatives. docbrown.infolibretexts.orgyoutube.com

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid (e.g., phosphoric acid or formic acid) added to control the ionization of the analyte. sielc.com The retention time of this compound would be a key parameter for its identification. By creating a calibration curve with standards of known concentrations, the quantity of the compound in a sample can be accurately determined. ust.edu HPLC is also crucial for assessing the purity of this compound by separating it from any impurities or related derivatives. rsc.org

Table 5: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water with Acid (e.g., Phosphoric Acid) |

| Detection | UV (e.g., at 233 nm) |

| Flow Rate | 1 mL/min |

Parameters based on established HPLC methods for benzoic acid and its derivatives. sielc.comust.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile organic compounds. For a polar molecule like this compound, direct analysis can be challenging due to its low volatility and potential for thermal degradation in the GC inlet. Therefore, a derivatization step is typically employed to enhance its volatility and thermal stability. A common method involves converting the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. For instance, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the acidic proton into a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. As the components elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically via electron ionization) and fragments them. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

The mass spectrum of the TMS-derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule. Key fragmentation patterns would include the loss of a methyl group (CH₃) from the TMS group, cleavage of the chloroethyl side chain, and fragmentation of the aromatic ring. By comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation pattern, the structure of the compound can be unequivocally confirmed. nih.govepa.gov Quantification can be achieved by using an internal standard and monitoring specific ions. nih.govnih.gov

Interactive Table: Expected GC-MS Fragmentation Data for Trimethylsilyl-derivatized this compound

| Fragment Ion | Proposed Structure | Expected m/z | Significance |

| [M]+ | C₁₂H₁₇ClO₂Si | 256 | Molecular Ion |

| [M-CH₃]+ | C₁₁H₁₄ClO₂Si | 241 | Loss of a methyl radical from the TMS group |

| [M-Cl]+ | C₁₂H₁₇O₂Si | 221 | Loss of a chlorine radical |

| [COOTMS]+ | C₄H₉O₂Si | 117 | Fragment corresponding to the silylated carboxyl group |

| [C₇H₄(CHCH₃)]+ | C₉H₉ | 117 | Fragment showing the ethyl-substituted benzene ring |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a pure synthesized compound. It determines the mass percentages of the constituent elements (carbon, hydrogen, oxygen, and chlorine) in a sample of this compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from its molecular formula, C₉H₉ClO₂. nih.gov

A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental stoichiometry. This verification is crucial in synthetic chemistry to ensure that the desired product has been obtained without significant impurities or structural deviations. The molecular weight of this compound is 184.62 g/mol . nih.gov

Interactive Table: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Theoretical Percentage (%) | Acceptable Experimental Range (%) |

| Carbon (C) | 12.01 | 58.55 | 58.35 - 58.75 |

| Hydrogen (H) | 1.008 | 4.91 | 4.81 - 5.01 |

| Chlorine (Cl) | 35.45 | 19.20 | 19.00 - 19.40 |

| Oxygen (O) | 16.00 | 17.33 | 17.13 - 17.53 |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable information about the thermal stability, decomposition profile, and composition of this compound.

When a sample of this compound is heated in a TGA instrument, its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature. For a related compound, benzoic acid, a single-step decomposition is typically observed, corresponding to its sublimation and/or boiling point. researchgate.net For this compound, a multi-step decomposition profile is anticipated due to the presence of the chloroethyl and carboxylic acid functional groups.

The initial mass loss might be attributed to the cleavage of the C-Cl bond and the loss of the chloroethyl group. Subsequent heating would lead to the decarboxylation of the benzoic acid moiety. The temperatures at which these decomposition events occur and the corresponding percentage of mass loss provide critical data on the compound's thermal stability and degradation pathway. researchgate.net The final residue at the end of the analysis should be minimal if the compound decomposes completely.

Interactive Table: Hypothetical TGA Decomposition Profile for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment |

| Stage 1 | 180 - 250 | ~34.4% | C₂H₄Cl (Chloroethyl group) |

| Stage 2 | 250 - 400 | ~24.4% | CO₂ (Decarboxylation) |

| Final Residue | > 400 | ~41.2% | C₆H₅ (Phenyl group fragments) |

Computational and Theoretical Chemistry Studies of 4 1 Chloroethyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. Such studies provide insights that are complementary to experimental data and can help in understanding molecular structure, stability, and reactivity. For a molecule like 4-(1-Chloroethyl)benzoic acid, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is particularly important for this molecule due to the presence of two rotatable bonds: the C-C bond connecting the chloroethyl group to the benzene (B151609) ring and the C-C bond between the benzene ring and the carboxylic acid group. The rotation around the bond between the aromatic ring and the carboxylic acid group can lead to different conformers, often a planar or near-planar arrangement being the most stable due to conjugation effects. The rotation of the 1-chloroethyl group would also be analyzed to identify the most stable orientation of the chlorine and methyl groups relative to the benzene ring. This analysis would typically involve scanning the potential energy surface by systematically changing the key dihedral angles to locate all energy minima, which correspond to stable conformers.

A representative table of optimized geometrical parameters that would be generated from such a study is shown below. Please note that these are hypothetical values for illustrative purposes as specific literature data for this compound is not available.

| Parameter | Bond/Angle | Hypothetical Calculated Value |

| Bond Length (Å) | C-Cl | 1.80 |

| C-COOH | 1.50 | |

| C=O | 1.22 | |

| O-H | 0.98 | |

| Bond Angle (°) | C-C-Cl | 110.5 |

| C-C-COOH | 120.0 | |

| Dihedral Angle (°) | Cl-C-C-C (ring) | 65.0 |

| O=C-C-C (ring) | 0.0 |

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis would identify characteristic vibrational modes, such as the C=O stretching of the carboxylic acid, the O-H stretch, C-Cl stretching, and various aromatic ring vibrations. This information is invaluable for interpreting experimental IR and Raman spectra. For instance, studies on similar molecules like p-chlorobenzoic acid have shown that C-Cl stretching frequencies are typically observed in the range of 670-725 cm⁻¹.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods provide a detailed picture of how electrons are distributed and their energy levels.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For substituted benzoic acids, the nature and position of the substituent can significantly influence the energies of the frontier orbitals and the energy gap.

A hypothetical data table for HOMO-LUMO analysis is presented below.

| Parameter | Hypothetical Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show the most negative potential (red) around the carbonyl oxygen of the carboxylic acid group, due to the high electronegativity of oxygen. The hydroxyl hydrogen would likely be a region of high positive potential (blue), indicating its acidic nature. The chlorine atom would also contribute to the electrostatic potential distribution, likely showing a region of negative to neutral potential. These maps are useful for predicting how the molecule will interact with other molecules, for example, in hydrogen bonding or in a reactive encounter. researchgate.netyoutube.com

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of different aspects of reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO)/2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

In addition to these global descriptors, local reactivity descriptors, such as Fukui functions, can be calculated. Fukui functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus providing a site-specific measure of reactivity. mdpi.com For this compound, this analysis would pinpoint the most reactive sites on the molecule.

A hypothetical table of global reactivity descriptors is provided below.

| Descriptor | Hypothetical Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.80 |

Molecular Docking Studies with Biological Targets (for pre-clinical drug design)

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to predict its interactions with various biological targets. This process involves computationally placing the molecule into the binding site of a protein to determine the preferred binding orientation and affinity. The insights gained from docking studies on structurally similar benzoic acid derivatives can provide a basis for identifying potential targets for this compound.

Research on other benzoic acid derivatives has shown their potential to interact with a range of biological targets. For instance, derivatives of 4-(2-chloroacetamido)benzoic acid have been investigated as potential local anesthetics by targeting voltage-gated sodium channels. researchgate.net Similarly, 2,5-substituted benzoic acid derivatives have been designed as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov Another study highlighted the potential of benzoic acid derivatives to act as inhibitors of the SARS-CoV-2 main protease. nih.gov

Based on these findings, a hypothetical molecular docking study of this compound could explore its binding affinity with these and other enzymes where benzoic acid derivatives have shown activity. The key interactions would likely involve the carboxylic acid group forming hydrogen bonds with polar residues in the active site, while the substituted phenyl ring could engage in hydrophobic or π-π stacking interactions. The presence of the chloroethyl group would introduce specific steric and electronic factors influencing the binding mode and selectivity.

A summary of potential biological targets for benzoic acid derivatives, which could be considered for this compound, is presented below.

| Target Protein Family | Specific Example | Potential Interaction Type |

| Ion Channels | Voltage-gated sodium channel (NaVAb) | Hydrogen bonding, hydrophobic interactions researchgate.net |

| Apoptosis Regulators | Mcl-1, Bfl-1 | Hydrogen bonding with key residues (e.g., Arginine), hydrophobic pocket interactions nih.gov |

| Viral Proteases | SARS-CoV-2 Main Protease | Hydrogen bonding, hydrophobic interactions nih.gov |

| Metabolic Enzymes | Alpha-glucosidase | Hydrogen bonding, hydrophobic interactions |

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological membrane. For this compound, MD simulations can elucidate how the molecule explores different shapes and how it interacts with surrounding water molecules or the hydrophobic core of a lipid bilayer.

Studies on other aromatic carboxylic acids have demonstrated the utility of MD simulations. For example, simulations have been used to investigate the aggregation and adsorption of aromatic carboxylic acids on various surfaces, revealing the influence of the environment on their behavior. acs.org The conformational dynamics of these molecules, including the rotation of the carboxylic acid group and the flexibility of side chains, are crucial for their biological activity. researchgate.netdntb.gov.uaaip.org

An MD simulation of this compound would likely focus on the rotational barrier of the C-C bond between the phenyl ring and the chloroethyl group, as well as the orientation of the carboxylic acid group. These simulations could reveal the most stable conformations of the molecule in an aqueous environment and how it might partition into a nonpolar environment, which is a critical step for crossing biological membranes. The interactions of the chlorine atom and the carboxylic acid's carbonyl and hydroxyl groups with water would be of particular interest, as these would govern its solubility and ability to form hydrogen bonds.

In Silico Prediction of Biological Activity and ADME Properties (excluding human data)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govresearchgate.net These predictions help to identify potential liabilities of a drug candidate before it enters more resource-intensive testing phases. For this compound, various computational models can be used to estimate its physicochemical and pharmacokinetic parameters.

The predicted ADME properties for this compound, along with those of the related compounds benzoic acid and 4-chlorobenzoic acid, are presented in the table below for a comparative analysis. These values are derived from computational models and provide a preliminary assessment of the compound's drug-like properties.

| Property | This compound (Predicted) | Benzoic Acid (Reference) | 4-Chlorobenzoic Acid (Reference) | Significance |

| Molecular Weight ( g/mol ) | 184.62 nih.gov | 122.12 | 156.57 mdpi.com | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | 2.7 nih.gov | 1.87 | 2.65 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 37.3 nih.gov | 37.3 | 37.3 | Predicts transport properties and membrane penetration. |

| Number of Hydrogen Bond Donors | 1 nih.gov | 1 | 1 | Affects solubility and binding to targets. |

| Number of Hydrogen Bond Acceptors | 2 nih.gov | 2 | 2 | Affects solubility and binding to targets. |

| Water Solubility | Moderately Soluble | Soluble | Sparingly Soluble | Crucial for formulation and bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Prediction: Low to Moderate | Prediction: Low | Prediction: Low to Moderate | Indicates potential for central nervous system effects. |

| Gastrointestinal (GI) Absorption | Prediction: High | Prediction: High | Prediction: High | Suggests good potential for oral absorption. |

These in silico predictions suggest that this compound possesses physicochemical properties that are generally favorable for a potential drug candidate, such as a high likelihood of gastrointestinal absorption. mdpi.com However, its predicted moderate lipophilicity and potential for moderate blood-brain barrier penetration would require experimental verification.

Pre Clinical Biological Activity and Mechanistic Insights of 4 1 Chloroethyl Benzoic Acid Derivatives

In Vitro Biological Activity Screening

In vitro studies provide the foundational evidence for the pharmacological potential of novel chemical entities. Derivatives of 4-(1-Chloroethyl)benzoic acid have been subjected to a variety of screening assays to determine their activity at a cellular and molecular level.

Derivatives of this compound have shown notable potential as anticancer agents, primarily through mechanisms involving DNA damage and epigenetic modification.

One related aniline (B41778) mustard derivative, 4-[bis(2-chloroethyl)amino] benzoic acid, demonstrated cytotoxicity and the ability to induce DNA interstrand crosslinks in human colonic adenocarcinoma LS174T and leukaemic K562 cell lines. nih.gov Its ability to produce these crosslinks in isolated DNA correlated with its cytotoxic effects, establishing DNA cross-linking as a key mechanism of its anticancer action. nih.gov Further research has focused on developing prodrugs that can be selectively activated within the tumor microenvironment. For instance, nitrogen mustard prodrugs coupled with an arylboronate can be activated by the higher levels of hydrogen peroxide typically found in cancer cells, leading to the release of a DNA cross-linking agent. nih.gov These prodrugs inhibited various cancer cell lines, including leukemia (SR), non-small cell lung cancer (NCI-H460), and renal cancer (CAKI-1, SN12C) cells. nih.gov

Another avenue of investigation is the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. nih.gov Novel HDAC inhibitors incorporating a 5-chloro-4-((substituted phenyl)amino)pyrimidine structure have been synthesized and evaluated. One such compound, L20, showed selective inhibitory activity against Class I HDACs, particularly HDAC3, and demonstrated antiproliferative effects against both hematological and solid cancer cells by inducing G0/G1 phase cell cycle arrest and apoptosis in K562 cells. nih.gov While not direct derivatives of this compound, these studies highlight the potential of chloro-substituted aromatic acids in designing potent HDAC inhibitors. nih.govnih.gov Other benzoic acid derivatives, such as those substituted with quinazolinone, have also shown moderate to good anti-breast cancer activity against the MCF-7 cell line. derpharmachemica.com

Table 1: In Vitro Anticancer Activity of Benzoic Acid Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect/Mechanism | Citation(s) |

|---|---|---|---|

| 4-[bis(2-chloroethyl)amino] benzoic acid | LS174T, K562 | Cytotoxicity, DNA interstrand cross-linking | nih.gov |

| Nitrogen mustard-arylboronate prodrugs | SR, NCI-H460, CAKI-1, SN12C | Cell growth inhibition, H₂O₂-activated DNA cross-linking | nih.gov |

| 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative (L20) | K562 | Class I HDAC inhibition, G0/G1 cell cycle arrest, Apoptosis | nih.gov |

| Quinazolinone-substituted benzoic acids | MCF-7 | Anti-breast cancer activity | derpharmachemica.com |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 | Anticancer activity by inducing apoptosis | preprints.org |

The antimicrobial properties of this compound derivatives have been evaluated against a range of pathogenic microbes. Studies on related structures, such as 2-chlorobenzoic acid derivatives, indicate that these compounds tend to have greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria. nih.gov